1,3-Propanediol, 2-mercapto-

Description

Significance of Thiol-Containing Diols in Advanced Organic Synthesis and Materials Science

Thiol-containing diols, such as 1,3-propanediol, 2-mercapto-, are a class of compounds that offer a unique combination of reactive sites. The thiol group, or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group and is known for its distinct reactivity. ebsco.comwikipedia.org Thiols are generally more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com This enhanced nucleophilicity allows them to readily participate in a variety of chemical transformations, including the formation of thioethers and disulfide bonds. ebsco.commasterorganicchemistry.com

The presence of both thiol and diol functionalities within the same molecule opens up diverse possibilities in organic synthesis. These compounds can act as versatile intermediates, enabling the introduction of sulfur and oxygen-containing moieties into larger molecules. ias.ac.in The thiol group can undergo oxidation to form disulfide bridges, a reaction of immense importance in biochemistry, particularly in defining the tertiary structure of proteins through cysteine linkages. masterorganicchemistry.com

In materials science, the dual functionality of thiol-containing diols is leveraged to create polymers and surfaces with tailored properties. The thiol group provides a reactive handle for surface modification, particularly on gold and other metal surfaces, and for polymerization reactions. ontosight.ainih.gov The hydroxyl groups contribute to hydrophilicity and can be involved in forming polyesters and polyurethanes. This dual reactivity is instrumental in designing materials for biomedical applications, coatings, and adhesives. ontosight.ai For instance, 1,3-propanediol, 2-mercapto- has been used in the synthesis of hydrogels and nanoparticles. rsc.orgsigmaaldrich.com

Overview of Key Research Trajectories for 1,3-Propanediol, 2-mercapto-

Current research on 1,3-propanediol, 2-mercapto- is exploring several promising avenues, driven by its unique chemical characteristics. A significant area of investigation is its application in the synthesis of functional polymers and biomaterials. Researchers are utilizing this compound to develop novel hydrogels with stimuli-responsive properties, such as light and reductant sensitivity, which have potential applications in drug delivery systems. rsc.org

Another key research trajectory involves the use of 1,3-propanediol, 2-mercapto- in nanotechnology. It serves as a capping agent to control the size of nanocrystals and to functionalize nanoparticles. fishersci.be For example, it has been employed to directly bind enzymes onto iron oxide nanoparticles and in the synthesis of nanophosphors for light-emitting diodes (LEDs). sigmaaldrich.com

Furthermore, its role as a building block in the synthesis of complex organic molecules continues to be an active area of study. Its ability to act as a bidentate bridging ligand in the formation of dimeric metal complexes is also being explored. researchgate.net The compound's utility as a reducing agent in various chemical and biological experiments is another facet of ongoing research. fujifilm.com

The following table provides a summary of the key properties of 1,3-Propanediol, 2-mercapto-:

| Property | Value |

| Chemical Formula | C₃H₈O₂S |

| Molecular Weight | 108.16 g/mol chemicalbook.com |

| Appearance | Viscous, colorless to slightly yellowish liquid chem-asahi.co.jp |

| Odor | Slightly sulfurous chem-asahi.co.jp |

| Boiling Point | 248 °C chem-asahi.co.jp |

| Density | 1.247 g/cm³ at 20 °C sigmaaldrich.com |

| Solubility | Miscible with water and various alcohols; insoluble in benzene, toluene, and xylene (BTXs) chem-asahi.co.jp |

| CAS Number | 96-27-5 chemicalbook.com |

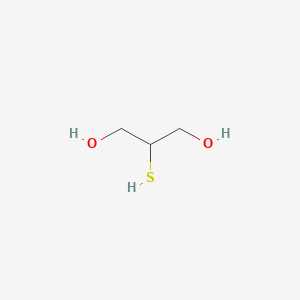

Structure

3D Structure

Properties

CAS No. |

59129-78-1 |

|---|---|

Molecular Formula |

C3H8O2S |

Molecular Weight |

108.16 g/mol |

IUPAC Name |

2-sulfanylpropane-1,3-diol |

InChI |

InChI=1S/C3H8O2S/c4-1-3(6)2-5/h3-6H,1-2H2 |

InChI Key |

NBUVVXNTRSKQSQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)S)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Propanediol, 2 Mercapto

Established Synthetic Pathways

Established synthetic routes to 1,3-Propanediol, 2-mercapto- are diverse, reflecting the versatility of organosulfur chemistry. Key strategies include the nucleophilic substitution of halogenated precursors, the catalyzed addition of sulfur nucleophiles to epoxides, and theoretical reduction and exchange reactions.

Substitution Reactions: Synthesis via Halogenated Propanediol (B1597323) Precursors

A foundational approach for introducing a thiol group onto a carbon skeleton is through the nucleophilic substitution of a halide. This method involves reacting a halogenated derivative of propanediol with a sulfur nucleophile.

Reaction of 3-Chloro-1,2-propanediol with Potassium Bisulfide

The synthesis of 1,3-Propanediol, 2-mercapto- can be accomplished via a nucleophilic substitution reaction utilizing 3-Chloro-1,2-propanediol as the starting material. In this process, the hydrosulfide (B80085) anion (SH⁻), typically from a salt like potassium bisulfide (KSH) or sodium hydrosulfide (NaSH), acts as the nucleophile. googleapis.comresearchgate.net The reaction proceeds via an S_N2 mechanism where the sulfur atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new carbon-sulfur bond. researchgate.net This method is a straightforward application of classical organic synthesis principles for thiol formation.

Table 1: Representative Reaction Parameters for Substitution Reaction

| Parameter | Value |

| Starting Material | 3-Chloro-1,2-propanediol |

| Reagent | Potassium Bisulfide (KSH) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) or alcoholic |

| Temperature | Typically elevated to facilitate reaction |

| Mechanism | S_N2 Nucleophilic Substitution |

| Product | 1,3-Propanediol, 2-mercapto- |

Addition Reactions: Synthesis from Epoxide Precursors

The ring-opening of epoxides provides an efficient and atom-economical route to functionalized alcohols. For the synthesis of thioglycerol, this involves the reaction of an epoxide precursor with a sulfur-containing nucleophile.

Glycidol (B123203) Ring Opening with Hydrogen Sulfide (B99878) and Catalytic Systems

A well-documented method for producing 1,3-Propanediol, 2-mercapto- involves the ring-opening of glycidol with hydrogen sulfide. This reaction can be performed using either heterogeneous or homogeneous catalytic systems. The process typically involves reacting liquid hydrogen sulfide with glycidol under pressure. The molar ratio of hydrogen sulfide to glycidol is generally kept high to favor the desired reaction.

In the heterogeneous phase, solid catalysts such as aluminum oxide or sodium aluminum silicates are employed at temperatures ranging from 30 to 150°C. For homogeneous catalysis, alkali metal or alkaline earth metal hydroxides that dissolve in the reaction medium are used, with temperatures ranging from 30 to 180°C. These catalytic systems facilitate the nucleophilic attack of sulfide on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring and the formation of the thiol group. This method can achieve high yields, often exceeding 90%.

Table 2: Research Findings on Glycidol Ring Opening with H₂S

| Catalyst System | Catalyst Example | Molar Ratio (H₂S:Glycidol) | Temperature (°C) | Pressure (bars) | Yield (%) |

| Heterogeneous | Aluminum Oxide | 5:1 | 70 | 15-200 | 90.6 |

| Heterogeneous | Aluminum Oxide | 10:1 | 30 | 15-200 | 95.3 |

| Heterogeneous | Aluminum Oxide | 5:1 | 70 | 15-200 | 95.1 |

| Homogeneous | Sodium Hydroxide (B78521) | 5:1 | 145 | 15-200 | 93.3 |

| Homogeneous | Potassium Hydroxide | 5:1 | 70 | 15-200 | 94.5 |

Reduction-Based Approaches: Direct Reduction of Glycerol (B35011) Using Sulfur-Containing Reagents

The conversion of glycerol, a readily available biorenewable feedstock, into value-added chemicals is an area of significant research interest. chemmethod.comresearchgate.net While numerous studies have focused on the hydrogenolysis of glycerol to produce 1,2-propanediol and 1,3-propanediol, the direct conversion of glycerol to 1,3-Propanediol, 2-mercapto- using sulfur-containing reagents is not a widely established synthetic pathway. researchgate.netmdpi.com

Theoretically, this transformation would require the selective replacement of one of glycerol's primary hydroxyl groups with a thiol group. This presents a significant chemical challenge due to the similar reactivity of the primary and secondary hydroxyl groups and the difficulty in achieving selective substitution without significant side reactions. A plausible, though not commonly documented, route could involve a multi-step process such as activation of a hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with a sulfur source. researchgate.net However, direct, single-step reduction and sulfidation methods are not prominent in the surveyed literature.

Thiol Exchange Reaction Mechanisms

Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic chemistry, involving the conversion of a thiol and a disulfide into a different thiol and disulfide. libretexts.org The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of a disulfide bond (R'-S-S-R'). researchgate.netnih.gov This is an S_N2-type nucleophilic substitution where a new disulfide bond is formed, and a new thiolate is released. nih.govresearchgate.net

The mechanism is initiated by the deprotonation of a thiol to form the more nucleophilic thiolate anion, a process favored at neutral to basic pH. nih.gov The thiolate then attacks the disulfide bond, forming a transient trigonal bipyramidal intermediate or transition state, leading to the cleavage of the original disulfide bond. researchgate.net While this mechanism is central to processes like protein folding, its application in the targeted synthesis of 1,3-Propanediol, 2-mercapto- would likely involve reacting a disulfide-containing propanediol derivative with a suitable thiol reagent to induce an exchange and release the desired product.

Advanced Synthetic Strategies and Derivatization Approaches

The unique arrangement of functional groups in 1,3-Propanediol, 2-mercapto- allows for its theoretical application in a range of advanced synthetic strategies. These include "click chemistry" for the efficient creation of complex molecules, functionalization for the development of novel polymers and hydrogels, and as a surface modification agent for nanomaterials.

"Click Chemistry" Applications in 1,3-Propanediol, 2-mercapto- Functionalization

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group in 1,3-Propanediol, 2-mercapto- is particularly amenable to certain types of click reactions, offering a pathway to novel derivatives.

The thiol-ene reaction is a powerful method for carbon-sulfur bond formation, proceeding via a radical-mediated addition of a thiol to an alkene. This reaction is characterized by its high efficiency and orthogonality to many other functional groups. For 1,3-Propanediol, 2-mercapto-, a thiol-ene reaction could be employed to couple it with various ene-functionalized molecules, leading to the synthesis of multifunctional polyols. The general mechanism involves the initiation of a radical, which then abstracts a hydrogen from the thiol group of 1,3-Propanediol, 2-mercapto- to form a thiyl radical. This radical then adds across the double bond of an alkene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the chain and forming the final thioether product.

Table 1: Representative Conditions for Thiol-Ene Click Reactions

| Parameter | Condition |

| Initiator | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) |

| Solvent | Typically polar solvents like methanol (B129727) or THF |

| Temperature | Room temperature for photoinitiation; 60-80°C for thermal initiation |

| Reactants | Equimolar or slight excess of thiol or ene |

Phosphorylcholine-containing polymers are of significant interest in the biomedical field due to their excellent biocompatibility and bio-inertness. While direct synthesis of a phosphorylcholine (B1220837) monomer from 1,3-Propanediol, 2-mercapto- is not prominently documented, the synthesis of a similar monomer using its isomer, 3-mercapto-1,2-propanediol, has been reported. This suggests a potential synthetic route where 1,3-Propanediol, 2-mercapto- could undergo a similar transformation. Such a synthesis would likely involve a multi-step process, potentially utilizing a click chemistry approach in one of the key steps to link the mercapto-propanediol moiety to a phosphorylcholine precursor.

Functionalization for Polymer and Hydrogel Development

The hydroxyl and thiol groups of 1,3-Propanediol, 2-mercapto- make it a candidate for incorporation into various polymer and hydrogel networks, where it can act as a crosslinker or a functional monomer.

Polyhydroxyurethanes (PHUs) are a class of non-isocyanate polyurethanes that are gaining attention as more environmentally friendly alternatives to traditional polyurethanes. The synthesis of PHUs typically involves the reaction of a cyclic carbonate with an amine. The hydroxyl groups of 1,3-Propanediol, 2-mercapto- could first be used to synthesize a di-cyclic carbonate, which could then be polymerized with a diamine. The pendant thiol group would then be available for further modification of the resulting PHU, for instance, through thiol-ene chemistry to introduce additional functionalities or to act as a crosslinking site.

In the context of semi-interpenetrating polymer networks (semi-IPNs), 1,3-Propanediol, 2-mercapto- could be incorporated into one polymer network, with the thiol groups providing sites for secondary crosslinking or for imparting specific properties to the final hydrogel, such as mucoadhesion or antioxidant capabilities.

Strategies for Nanomaterial Functionalization and Composite Fabrication

The thiol group of 1,3-Propanediol, 2-mercapto- provides a strong anchoring point for the functionalization of noble metal nanoparticles, such as gold and silver. This surface modification can enhance the stability of the nanoparticles in aqueous solutions and provide hydroxyl groups for further conjugation with biomolecules or drugs. The resulting functionalized nanomaterials could have applications in areas such as biosensing, drug delivery, and catalysis.

Table 2: Potential Applications of Functionalized Nanomaterials

| Nanomaterial | Functionalizing Agent | Potential Application |

| Gold Nanoparticles | 1,3-Propanediol, 2-mercapto- | Biosensing, Drug Delivery |

| Silver Nanoparticles | 1,3-Propanediol, 2-mercapto- | Antimicrobial Coatings |

| Quantum Dots | 1,3-Propanediol, 2-mercapto- | Bioimaging |

Role in Low-Temperature Nanophosphor Synthesis

While specific research detailing the role of 1,3-Propanediol, 2-mercapto- in nanophosphor synthesis is limited, the application of its isomer, 3-Mercapto-1,2-propanediol, provides significant insights into the function of thioglycerols in this process. This compound is instrumental in the novel low-temperature synthesis of europium-doped yttrium oxide nanophosphors, which are utilized in near-UV light-emitting diodes. nih.gov

The function of thioglycerols in this context is primarily as a capping agent. Capping agents are crucial in nanoparticle synthesis as they control the growth and prevent the agglomeration of the nanoparticles, ensuring the desired size and morphology. The thiol group (-SH) in mercapto-propanediol isomers strongly binds to the surface of the growing nanoparticles, providing a stabilizing layer. This stabilization is essential for producing high-quality, monodisperse nanophosphors with consistent optical properties.

The use of capping agents like thioglycerol facilitates low-temperature synthesis methods. These methods are often more energy-efficient and can lead to the formation of nanoparticles with fewer defects compared to high-temperature techniques. The presence of the diol functional groups in the thioglycerol molecule also enhances the solubility and dispersibility of the nanoparticles in various solvents, which is advantageous for their subsequent application and processing.

Research on various capping agents has demonstrated their significant impact on the properties of the resulting nanoparticles. For example, studies on ZnO nanoparticles have shown that the choice of capping agent, including thioglycerol, affects their antibacterial activity. ijpsr.com Similarly, in the synthesis of TiO2 nanoparticles, 1-thioglycerol was found to enhance thermal stability and control particle size. researchgate.net

The following table summarizes the key roles of thioglycerol compounds as capping agents in the low-temperature synthesis of nanophosphors, based on the functions of the well-studied 3-Mercapto-1,2-propanediol.

| Role of Thioglycerol in Nanophosphor Synthesis | Description |

| Size and Growth Control | The thiol group binds to the nanoparticle surface, preventing uncontrolled growth and aggregation, leading to a narrow particle size distribution. |

| Stabilization | The capping layer provides steric and electronic stabilization, preventing the nanoparticles from agglomerating and maintaining a colloidal dispersion. |

| Low-Temperature Synthesis Facilitation | Enables the formation of crystalline nanophosphors at lower temperatures, reducing energy consumption and potential defects. |

| Surface Functionalization | The hydroxyl groups of the propanediol moiety can provide sites for further functionalization or improve dispersibility in polar solvents. |

Reactivity and Mechanistic Investigations of 1,3 Propanediol, 2 Mercapto

Redox Chemistry and Thiol Group Reactivity

The sulfur atom in the thiol group of 1,3-propanediol, 2-mercapto- can exist in various oxidation states, making it a key player in redox chemistry. Its ability to be easily oxidized and to act as a nucleophile underpins its diverse reactivity profile.

The thiol group of 1,3-propanediol, 2-mercapto- confers significant reductive capabilities to the molecule. Thiols are well-established reducing agents in chemical and biological contexts, primarily due to the relative weakness of the S-H bond and the stability of the resulting thiyl radical and, more commonly, the disulfide species. They are particularly effective at reducing disulfide bonds in other molecules, such as proteins, through a process known as thiol-disulfide exchange.

| Reducing Agent | Structure | Standard Redox Potential (E°' at pH 7) | Key Feature |

| 1,3-Propanediol, 2-mercapto- | HSCH(CH₂OH)₂ | Not widely reported; expected to be similar to other monothiols | Monothiol reducing agent |

| Dithiothreitol (B142953) (DTT) | C₄H₁₀O₂S₂ | -0.33 V lsuhsc.edu | Forms a stable 6-membered ring upon oxidation, driving the reaction forward |

| 2-Mercaptoethanol (βME) | HOCH₂CH₂SH | Not widely reported; effective but less potent than DTT zabrze.pl | Commonly used monothiol reducing agent |

| L-Cysteine | C₃H₇NO₂S | -0.22 V lsuhsc.edu | Biologically relevant thiol-containing amino acid |

A hallmark of thiol chemistry is the reversible formation and cleavage of disulfide bonds (-S-S-). This dynamic is central to processes like protein folding and the regulation of enzyme activity.

Disulfide Bond Formation (Oxidation): The thiol group of 1,3-propanediol, 2-mercapto- can be oxidized to form a disulfide. This reaction involves the removal of two hydrogen atoms from two thiol molecules, which then join to form a disulfide linkage. This process can be initiated by mild oxidizing agents, such as molecular oxygen (often catalyzed by metal ions) or hydrogen peroxide. In this reaction, the thiol is oxidized. niscpr.res.in

2 HSCH(CH₂OH)₂ + [O] → (HOCH₂)₂CH-S-S-CH(CH₂OH)₂ + H₂O

Disulfide Bond Cleavage (Reduction): Conversely, disulfide bonds can be cleaved back to their constituent thiols through reduction. This is a critical reaction where 1,3-propanediol, 2-mercapto- can act as the reducing agent. The mechanism involves a nucleophilic attack by a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in a target molecule (R'-S-S-R'). This forms a mixed disulfide intermediate (RS-S-R') and releases a thiolate anion (R'S⁻). A second molecule of the reducing thiol then attacks the mixed disulfide, releasing the second target thiolate and forming the oxidized disulfide of the reducing agent. mdpi.com This thiol-disulfide exchange mechanism is fundamental to the role of thiols as biological reductants. niscpr.res.in

The thiol group of 1,3-propanediol, 2-mercapto- is nucleophilic and can react with electrophiles. A classic example is the formation of thioethers (also known as sulfides) through reaction with alkyl halides. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pearson.compearson.com

For the reaction to occur efficiently, the thiol is first deprotonated by a base (such as sodium hydroxide (B78521) or sodium ethoxide) to form the more nucleophilic thiolate anion [-SCH(CH₂OH)₂]. This thiolate then attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond. pearson.com

General Reaction:

Deprotonation: HSCH(CH₂OH)₂ + Base → ⁻SCH(CH₂OH)₂ + H-Base⁺

SN2 Attack: ⁻SCH(CH₂OH)₂ + R-X → (HOCH₂)₂CH-S-R + X⁻ (where R is an alkyl group and X is a halide)

This reaction is highly versatile and works best with primary and secondary alkyl halides. lsuhsc.edu The choice of solvent can be critical, with polar aprotic solvents like DMSO or acetone (B3395972) often favoring the SN2 pathway. pearson.com

| Alkyl Halide (R-X) | Product Thioether | Reaction Conditions |

| Methyl Iodide (CH₃I) | 1,3-Propanediol, 2-(methylthio)- | Base (e.g., NaOH), Polar aprotic solvent |

| Ethyl Bromide (CH₃CH₂Br) | 1,3-Propanediol, 2-(ethylthio)- | Base (e.g., NaOH), Polar aprotic solvent |

| Benzyl Chloride (C₆H₅CH₂Cl) | 1,3-Propanediol, 2-(benzylthio)- | Base (e.g., NaOH), Polar aprotic solvent |

The sulfur atom in 1,3-propanediol, 2-mercapto- can be further oxidized beyond the disulfide stage to form sulfoxides and sulfones. These reactions typically involve the oxidation of the corresponding thioether intermediate. The oxidation of a sulfide (B99878) first yields a sulfoxide (B87167) (R₂SO), which can then be further oxidized to a sulfone (R₂SO₂). niscpr.res.inresearchgate.net

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. The degree of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant, temperature, and presence of catalysts. nih.gov

Formation of Sulfoxide: The selective oxidation of a thioether to a sulfoxide can be achieved using approximately one equivalent of an oxidizing agent like H₂O₂ under mild conditions, often at room temperature. nih.govresearchgate.net

Formation of Sulfone: Further oxidation of the sulfoxide to the sulfone requires more forceful conditions, such as an excess of the oxidizing agent (e.g., two or more equivalents of H₂O₂) or the use of stronger oxidants like peroxy acids (e.g., m-CPBA). rsc.orgorganic-chemistry.org

| Starting Material (Thioether) | Oxidizing Agent | Conditions | Major Product |

| (HOCH₂)₂CH-S-R | H₂O₂ (1 equivalent) | Room Temperature, Glacial Acetic Acid nih.gov | (HOCH₂)₂CH-S(O)-R (Sulfoxide) |

| (HOCH₂)₂CH-S-R | H₂O₂ (>2 equivalents) | Higher Temperature, Catalyst (e.g., Niobium Carbide) organic-chemistry.org | (HOCH₂)₂CH-S(O)₂-R (Sulfone) |

| (HOCH₂)₂CH-S(O)-R | H₂O₂ (excess) or Peroxyacid | Higher Temperature | (HOCH₂)₂CH-S(O)₂-R (Sulfone) |

Role in Polymerization Mechanisms

The reactive thiol group of 1,3-propanediol, 2-mercapto- allows it to be incorporated into larger molecular structures, such as photoinitiators, where it can play a crucial role in polymerization mechanisms.

In the field of photopolymerization, 1,3-propanediol, 2-mercapto- can serve as a precursor for the synthesis of specialized photoinitiators. One such class of initiators is mercaptoalkoxy-thioxanthones. vot.pl Thioxanthone (TX) and its derivatives are well-known Type II photoinitiators, which generate initiating radicals via a hydrogen abstraction mechanism. researchgate.net

By chemically linking a mercaptoalkoxy moiety (derived from a thiol like 1,3-propanediol, 2-mercapto-) to the thioxanthone chromophore, a one-component photoinitiator is created. vot.pl In such a system, upon absorption of light (typically UV-A or near-visible light), the thioxanthone moiety is promoted to an excited triplet state (³TX*). mdpi.com This excited state is a powerful hydrogen abstractor.

The key mechanistic step is an intramolecular hydrogen transfer. The excited thioxanthone triplet abstracts the labile hydrogen atom from the nearby thiol group. This process results in the formation of two radicals: a ketyl radical on the thioxanthone part and, critically, a thiyl radical (RS•) from the mercapto group. vot.pl

Mechanism:

Excitation: TX-O-R-SH + hν → ¹TX-O-R-SH → ³TX-O-R-SH

Intramolecular H-Abstraction: ³TX*-O-R-SH → TX•-OH + •S-R-O-TX

Initiation: The generated thiyl radical (•S-R-O-TX) is highly reactive and efficiently initiates the free-radical polymerization of monomers, such as acrylates. vot.pl

This intramolecular design is efficient because the hydrogen donor (thiol) is held in close proximity to the excited chromophore (thioxanthone), facilitating the radical-generating reaction. vot.pl

| Property | Description | Significance in Polymerization |

| Chromophore | Thioxanthone | Absorbs light energy to reach an excited state. mdpi.com |

| Excited State | Triplet State (³TX*) | Long-lived and reactive species that can abstract a hydrogen atom. vot.pl |

| Hydrogen Donor | Thiol Group (-SH) | Provides a labile hydrogen atom for abstraction, generating the initiating radical. vot.pl |

| Initiating Species | Thiyl Radical (RS•) | The primary radical that attacks monomer double bonds to start the polymer chain growth. vot.pl |

Intermolecular Electron Transfer Processes in Photoreductive Sensitization

While specific studies detailing the intermolecular electron transfer processes in the photoreductive sensitization of 1,3-Propanediol, 2-mercapto- (also known as 1-thioglycerol) are not extensively documented in the provided research, the general mechanism can be inferred from studies on similar thiol compounds. Photoreductive sensitization typically involves a photosensitizer that, upon absorption of light, reaches an excited state. This excited sensitizer (B1316253) can then interact with a thiol, like 1,3-Propanediol, 2-mercapto-, which acts as an electron or hydrogen donor.

The process is believed to proceed via a free radical chain reaction. The initiation step involves the photochemically excited sensitizer abstracting a hydrogen atom from the thiol (RSH), resulting in a thiyl radical (RS•) and a reduced sensitizer. This thiyl radical is a key intermediate in the subsequent propagation steps. In the context of photoreduction of other molecules, such as ketones, the thiyl radical can participate in a series of reactions that ultimately lead to the reduction of the target molecule. The thiol itself is consumed in the process, highlighting its role as a sacrificial reducing agent.

Mechanistic Insights into Broader Chemical and Research Applications

The thiol group of 1,3-Propanediol, 2-mercapto- is highly reactive and plays a crucial role in protein modification, primarily through thiol-disulfide exchange reactions. nih.govmdpi.com This process is fundamental to protein folding, stability, and function. nih.gov The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) from 1,3-Propanediol, 2-mercapto- on a disulfide bond within a protein. This attack forms a mixed disulfide intermediate and releases a thiol from the protein. nih.gov This exchange can lead to the reduction of disulfide bridges, which are critical for maintaining the tertiary and quaternary structures of many proteins. nih.gov

By cleaving these disulfide bonds, 1,3-Propanediol, 2-mercapto- can induce conformational changes in proteins. researchgate.net This can range from localized unfolding to complete denaturation, depending on the protein and the reaction conditions. This property is often exploited in biochemical laboratories to reduce proteins before analysis by techniques like gel electrophoresis. nih.gov The process is reversible, and the removal of the thiol can allow the protein to refold and reform its native disulfide bonds. mdpi.com The ability of 1,3-Propanediol, 2-mercapto- to modulate protein structure through thiol-disulfide exchange is a key aspect of its utility in protein chemistry. researchgate.net

Table 1: Key Aspects of Protein Modification by 1,3-Propanediol, 2-mercapto-

| Feature | Description |

|---|---|

| Primary Mechanism | Thiol-disulfide exchange reaction. nih.govnih.gov |

| Initial Step | Nucleophilic attack of the thiolate anion on a protein disulfide bond. nih.gov |

| Key Intermediate | Mixed disulfide between the protein and 1,3-Propanediol, 2-mercapto-. nih.gov |

| Effect on Protein | Reduction of disulfide bonds, leading to conformational changes. nih.govresearchgate.net |

| Application | Protein reduction in biochemical analyses. nih.gov |

1,3-Propanediol, 2-mercapto- is widely used as a capping agent in the synthesis of semiconductor nanocrystals, such as cadmium telluride (CdTe). nih.govwikipedia.orguniprot.org Capping agents are crucial for controlling the growth, stability, and surface properties of nanocrystals. The primary interaction mechanism involves the coordination of the thiol group of 1,3-Propanediol, 2-mercapto- to the metal atoms on the nanocrystal surface.

This binding prevents the uncontrolled aggregation and growth of the nanocrystals by providing steric hindrance. The hydroxyl groups of 1,3-Propanediol, 2-mercapto- can also influence the solubility and dispersibility of the nanocrystals in various solvents. nih.gov The nature of the thiol-nanocrystal interaction can be complex, with possibilities of both "surface-bound" and "crystal-bound" thiols. Surface-bound thiols are attached to surface cations, while crystal-bound thiols are integrated into the crystal lattice. The specific binding mode can affect the reactivity and ligand exchange properties of the nanocrystal surface.

Table 2: Role of 1,3-Propanediol, 2-mercapto- in Nanocrystal Synthesis

| Parameter | Influence of 1,3-Propanediol, 2-mercapto- |

|---|---|

| Nanocrystal Growth | Controls particle size and prevents aggregation. wikipedia.orguniprot.org |

| Stability | Stabilizes nanocrystals in colloidal suspension. wikipedia.orguniprot.org |

| Surface Chemistry | Modifies the surface properties and reactivity. |

| Solubility | Enhances dispersibility in specific solvents due to hydroxyl groups. nih.gov |

| Binding Mechanism | Coordination of the thiol group to surface metal atoms. |

In the realm of biochemical assay development, 1,3-Propanediol, 2-mercapto- is often employed as a reducing agent. researchgate.net Its primary function is to maintain the integrity and activity of proteins, particularly enzymes, by preventing the oxidation of their sulfhydryl groups. researchgate.net Many enzymes have cysteine residues in their active sites, and the oxidation of these residues to disulfides can lead to inactivation. By keeping these residues in their reduced thiol state, 1,3-Propanediol, 2-mercapto- ensures that the enzyme remains active and capable of binding to its substrate or other ligands. researchgate.net

Furthermore, in assays involving proteins that are prone to aggregation via intermolecular disulfide bond formation, 1,3-Propanediol, 2-mercapto- can help to maintain the protein in its monomeric, functional state. researchgate.net This is crucial for obtaining accurate and reproducible results in ligand binding studies. The presence of a reducing agent like 1,3-Propanediol, 2-mercapto- can therefore be a critical component of the assay buffer, ensuring that the observed binding dynamics reflect the true interaction between the ligand and its target protein.

Glycerol (B35011) analogues have been investigated for their potential to inhibit glycerol kinase, a key enzyme in glycerol metabolism. nih.gov While direct studies on the inhibition of glycerol kinase by 1,3-Propanediol, 2-mercapto- are limited, the principle of using structural analogues as competitive inhibitors is well-established. nih.gov Glycerol kinase catalyzes the phosphorylation of glycerol to glycerol-3-phosphate. An analogue that can bind to the active site of the enzyme but cannot be phosphorylated would act as a competitive inhibitor.

Research on other glycerol analogues, such as 3-deoxy-3-fluoro-sn-glycerol, has shown them to be competitive inhibitors of glycerol kinase. nih.gov It is plausible that 1,3-Propanediol, 2-mercapto-, due to its structural similarity to glycerol, could also interact with the active site of glycerol kinase. The presence of the thiol group in place of a hydroxyl group at the 2-position might affect its binding and subsequent phosphorylation. Further research is needed to fully elucidate the inhibitory potential and mechanism of 1,3-Propanediol, 2-mercapto- on glycerol kinase activity.

Mercapto-derivatives, including 1,3-Propanediol, 2-mercapto-, are susceptible to autoxidation, a process of oxidation by atmospheric oxygen at ambient temperatures. This reaction typically proceeds through a free radical chain mechanism, leading to the formation of disulfides. The initiation step can be triggered by light, heat, or the presence of metal ions. The resulting disulfide can then participate in bond-exchange reactions with other thiol molecules.

Thiol-disulfide exchange is a common reaction for mercapto-derivatives. This is a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. These bond-exchange reactions are crucial in various chemical and biological processes, including the dynamic rearrangement of polymer networks and the folding of proteins. nih.gov The rate and equilibrium of these reactions can be influenced by factors such as pH and the nature of the solvent.

Advanced Characterization and Analytical Methodologies for 1,3 Propanediol, 2 Mercapto and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides invaluable information regarding the molecular structure, bonding, and electronic properties of "1,3-Propanediol, 2-mercapto-". Different spectroscopic techniques offer complementary insights into its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "1,3-Propanediol, 2-mercapto-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and differentiation between isomers. walshmedicalmedia.comchemicalbook.com

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the connectivity of protons. For "1,3-Propanediol, 2-mercapto-", distinct signals are expected for the protons of the methylene (B1212753) (CH₂) groups, the methine (CH) group, the hydroxyl (OH) groups, and the thiol (SH) group. The coupling constants (J-values) derived from signal splitting patterns provide insight into the dihedral angles between adjacent protons, which is critical for determining the molecule's preferred conformation and spatial configuration. walshmedicalmedia.com For instance, variable temperature ¹H-NMR studies can be employed to investigate the influence of solvent polarity and hydrogen bonding on the compound's tautomerization and conformational dynamics. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, confirming the molecular structure. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, allowing for the clear identification of the carbon atoms bonded to oxygen and sulfur.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Propanediol, 2-mercapto-

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H on C1/C3 | ¹H | ~3.7 | Doublet of doublets | Coupled to H on C2 and other H on the same carbon. |

| H on C2 | ¹H | ~2.8 | Multiplet | Coupled to protons on C1 and C3. |

| H on OH | ¹H | Variable (2.0-5.0) | Singlet (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |

| H on SH | ¹H | Variable (1.0-2.5) | Triplet | Position is solvent dependent; may show coupling to C2 proton. |

| C1/C3 | ¹³C | ~65 | - | Methylene carbons attached to hydroxyl groups. |

| C2 | ¹³C | ~45 | - | Methine carbon attached to the thiol group. |

Vibrational spectroscopy techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are highly effective for studying the kinetics of reactions involving "1,3-Propanediol, 2-mercapto-". researchgate.net ATR-FTIR allows for the direct measurement of solid or liquid samples with minimal preparation, making it ideal for real-time monitoring of chemical reactions. mt.comunige.ch

The principle involves passing an infrared beam through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. anton-paar.comwdfiles.com The absorption of specific infrared frequencies, corresponding to the vibrational modes of the molecule's functional groups, is measured.

For reaction kinetics, a series of spectra are recorded over time. The rate of reaction can be determined by monitoring the change in the intensity or area of characteristic absorption bands corresponding to the consumption of reactants or the formation of products. researchgate.net For "1,3-Propanediol, 2-mercapto-", key vibrational bands include the O-H stretch (around 3300 cm⁻¹), the S-H stretch (around 2550 cm⁻¹), and C-S stretches (around 600-800 cm⁻¹). For example, in an oxidation reaction where the thiol group is converted to a disulfide bond, the disappearance of the S-H stretching band can be tracked to calculate the reaction rate. researchgate.net

Table 2: Example of ATR-FTIR Data for Monitoring a Hypothetical Thiol Oxidation Reaction

| Time (minutes) | Absorbance at ~2550 cm⁻¹ (S-H stretch) | Reactant Concentration (M) |

| 0 | 0.85 | 0.100 |

| 5 | 0.64 | 0.075 |

| 10 | 0.43 | 0.050 |

| 20 | 0.21 | 0.025 |

| 30 | 0.05 | <0.010 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique for studying species with unpaired electrons, such as transition metal ions. researchgate.nete-bookshelf.de Since the thiol group of "1,3-Propanediol, 2-mercapto-" can act as a potent ligand (as a thiolate) for various metal ions, EPR spectroscopy is an essential tool for characterizing the resulting metal complexes if the metal center is paramagnetic. nih.gov

EPR spectra provide detailed information about the electronic structure of the metal center and the nature of the metal-ligand bond. illinois.edu Key parameters derived from an EPR spectrum include the g-value and hyperfine coupling constants. The g-value is sensitive to the local coordination environment of the metal ion. For thiolate-ligated metal complexes, the EPR signal can reveal a direct correlation between the ligand's properties and the electronic structure of the metal center. nih.gov For instance, the strength of the iron-sulfur (Fe-S) bond in heme-thiolate complexes directly influences the g-value dispersion in the EPR signal. nih.gov Analysis of hyperfine couplings, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N, or the metal itself), can provide information on ligand binding and the delocalization of the unpaired electron onto the ligand. researchgate.net

Table 3: Hypothetical EPR Parameters for a Copper(II) Complex with 1,3-Propanediol, 2-mercapto-

| EPR Parameter | Hypothetical Value | Information Provided |

| g-values (gₓ, gᵧ, g₂) | gₓ = 2.04, gᵧ = 2.09, g₂ = 2.25 | Indicates an anisotropic (rhombic) environment around the Cu(II) ion, typical for a distorted coordination geometry. |

| Hyperfine Coupling (A₂) | 160 x 10⁻⁴ cm⁻¹ | Represents the interaction between the unpaired electron and the copper nucleus (I=3/2), providing insight into the nature of the d-orbital containing the electron. |

| Superhyperfine Coupling | Not resolved | If resolved, would indicate coupling to ligand atoms (e.g., ¹H) and describe the covalency of the metal-ligand bond. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for studying systems involving equilibria, such as tautomerism, in derivatives of "1,3-Propanediol, 2-mercapto-". nih.gov

Tautomers are isomers of a compound that readily interconvert, and they often possess different electronic structures, leading to distinct UV-Vis absorption spectra. semanticscholar.org For example, a derivative containing a keto-enol or thione-thiol system would exist as an equilibrium mixture of tautomeric forms. Each form would exhibit a characteristic maximum wavelength of absorption (λmax). researchgate.net

By monitoring changes in the absorption spectrum under different conditions, the position of the equilibrium can be determined. For instance, the ratio of tautomers can be highly dependent on solvent polarity. nih.gov A polar solvent might stabilize the more polar tautomer through hydrogen bonding or dipole-dipole interactions, causing a shift in the equilibrium that can be quantified by the changes in the relative intensities of the absorption bands. walshmedicalmedia.com The equilibrium constant (K) for the tautomerization can be calculated from the absorbance values at the respective λmax of each tautomer. researchgate.net

Table 4: Solvent Effects on a Hypothetical Tautomeric Equilibrium Studied by UV-Vis Spectroscopy

| Solvent | Dielectric Constant | λmax Tautomer A (nm) | λmax Tautomer B (nm) | Equilibrium Constant (K = [B]/[A]) |

| Hexane | 1.9 | 280 | 350 | 0.5 |

| Chloroform | 4.8 | 282 | 355 | 1.2 |

| Ethanol (B145695) | 24.5 | 275 | 365 | 3.5 |

| Water | 80.1 | 270 | 370 | 8.1 |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating "1,3-Propanediol, 2-mercapto-" from complex mixtures, while mass spectrometry provides definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical method for the purity assessment and quantification of volatile and semi-volatile compounds like "1,3-Propanediol, 2-mercapto-". nih.gov The technique combines the powerful separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. nih.gov

In this method, the sample is first vaporized and injected into a GC column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. For polar compounds like diols and thiols, derivatization is often employed to increase volatility and improve chromatographic peak shape. agriculturejournals.czd-nb.info As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound.

For purity assessment, the chromatogram is examined for peaks other than the main analyte. These impurity peaks can be identified by their mass spectra. For quantification, a specific ion from the mass spectrum of the analyte is monitored (Selected Ion Monitoring, SIM), which provides high sensitivity and selectivity. biointerfaceresearch.com An internal standard, often a deuterated analog of the analyte, is typically used to construct a calibration curve and ensure high accuracy and precision. agriculturejournals.cznih.gov Method validation includes establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). d-nb.infofrontiersin.org

Table 5: Typical Validation Parameters for a GC-MS Quantification Method

| Parameter | Description | Example Value |

| Retention Time (RT) | The time taken for the compound to elute from the GC column. | 8.52 min |

| Quantifier Ion (m/z) | The primary mass-to-charge ratio ion used for quantification. | 147 |

| Qualifier Ion(s) (m/z) | Secondary ions used for identity confirmation. | 79, 196 |

| Linearity (R²) | The correlation coefficient of the calibration curve. | >0.999 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 5 µg/kg |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 15 µg/kg |

| Recovery | The percentage of the known amount of analyte recovered during analysis. | 95-105% |

| Precision (%RSD) | The relative standard deviation of replicate measurements. | <5% |

Application as Matrix in Liquid Secondary Ion Mass Spectrometry (LSIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS)

1,3-Propanediol, 2-mercapto-, commonly known as 2-thioglycerol, and its isomer 1-thioglycerol, are frequently employed as liquid matrices in the soft ionization techniques of Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Liquid Secondary Ion Mass Spectrometry (LSIMS). wikipedia.org These methods are essential for the mass spectrometric analysis of non-volatile, thermally unstable, and high molecular weight compounds, particularly those of biological origin.

The primary role of the matrix is to dissolve the analyte, protect it from extensive fragmentation, and facilitate its ionization. libretexts.org Thioglycerol is effective in this role due to several key properties. It exists as a liquid with very low vapor pressure, which ensures its stability under the high vacuum conditions of the mass spectrometer. The analyte is mixed with the thioglycerol matrix, and a small amount of this mixture is placed on a sample target. wikipedia.orglibretexts.org This target is then bombarded with a high-energy beam of neutral atoms (typically argon or xenon in FAB) or ions (often cesium, Cs+, in LSIMS). wikipedia.org

The bombardment process transfers energy to the matrix, causing the desorption and ionization of the dissolved analyte molecules from the liquid droplet. This process predominantly forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the determination of the intact molecular weight. wikipedia.org The liquid nature of the thioglycerol matrix is crucial as it constantly replenishes the surface layer exposed to the primary beam, providing a stable and long-lasting ion signal. libretexts.org

Thioglycerol is particularly useful for a range of analytes and has been noted for its application in the analysis of peptides, proteins, oligosaccharides, and organometallic compounds. researchgate.netcreative-proteomics.com However, matrix-analyte interactions can sometimes occur, leading to the formation of adducts or unexpected ions in the mass spectrum. For instance, studies on boron-containing Hantzsch and Biginelli ester derivatives using a thioglycerol matrix in FAB-MS revealed the formation of various adducts through interactions between the matrix and the boron atom. While sometimes complicating interpretation, accurate mass measurement of these adducts can also serve to confirm the structure of the target molecules. researchgate.net

Table 1: Comparison of Common Liquid Matrices for FAB-MS and LSIMS

| Matrix | Common Analytes | Properties and Notes |

| Glycerol (B35011) | Peptides, Carbohydrates, Polar Compounds | Most common polar matrix; good solubility for many biomolecules. |

| Thioglycerol | Peptides, Oligosaccharides, Organometallics | More reducing than glycerol; useful for preventing oxidation of sensitive samples. Can form adducts. researchgate.net |

| 3-Nitrobenzyl alcohol (3-NBA) | Peptides, Glycoproteins, Less Polar Compounds | Less polar than glycerol; useful for analytes that have poor solubility in glycerol. |

| Diethanolamine/Triethanolamine | Basic compounds | Basic matrices used for analyzing compounds that require a non-acidic environment. |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield a specific single-crystal X-ray diffraction study for the solid-state structure of 1,3-Propanediol, 2-mercapto-. While crystal structures for numerous derivatives and related compounds, such as diiron propanedithiolate complexes and other metal-thiolate coordination polymers, have been determined, the definitive crystal structure of the parent compound remains uncharacterized in the public domain. xmu.edu.cnresearchgate.net

Electrochemical and Conductance Studies of Coordination Complexes

The ability of the thiol and hydroxyl groups in 1,3-Propanediol, 2-mercapto- to act as ligands for transition metals suggests the formation of a wide range of coordination complexes. Electrochemical techniques like cyclic voltammetry and conductance measurements are vital for characterizing such complexes, providing insight into their redox properties, stability, and electrolytic nature in solution.

Molar conductance measurements, in particular, help determine whether a complex is an electrolyte or non-electrolyte. By dissolving the complex in a solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and measuring its molar conductivity (ΛM), one can infer the degree of ionization. For example, low conductance values (typically < 50 Ω⁻¹ cm² mol⁻¹ in DMSO) suggest a non-electrolytic nature, where any counter-ions are directly coordinated to the metal center. researchgate.net Higher values indicate that one or more ions are dissociated in the solution, classifying the complex as a 1:1, 1:2, or higher-order electrolyte. researchgate.netnih.gov

Cyclic voltammetry is used to study the redox behavior of metal complexes, revealing the potentials at which the metal center or the ligand undergoes oxidation or reduction. sathyabama.ac.in This provides information on the stability of different oxidation states and the electronic influence of the ligand on the metal center.

Despite the fundamental importance of these analytical methods, a detailed search of the scientific literature did not reveal specific studies reporting molar conductance or cyclic voltammetry data for coordination complexes formed with 1,3-Propanediol, 2-mercapto- as a ligand. While extensive data exists for complexes with other sulfur-containing ligands and polypyridine ligands, research detailing these specific electrochemical and conductance properties for thioglycerol complexes appears to be limited or not publicly available. cmu.edudntb.gov.ua

Table 2: General Molar Conductance Ranges for Electrolytes in Different Solvents

| Solvent | Non-electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:1 Electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:2 Electrolyte (Ω⁻¹ cm² mol⁻¹) |

| DMF | < 65 | 65 - 90 | 130 - 170 |

| DMSO | < 50 | 50 - 95 | 100 - 190 |

| Methanol (B129727) | < 80 | 80 - 122 | 160 - 220 |

| Ethanol | < 35 | 35 - 45 | 70 - 90 |

Note: These ranges are approximate and can vary based on the specific complex and experimental conditions. researchgate.netuobabylon.edu.iq

Theoretical and Computational Investigations of 1,3 Propanediol, 2 Mercapto Systems

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in determining a wide range of molecular properties. nrel.gov These methods can accurately predict geometries, energies, and electronic properties, which are fundamental to understanding chemical behavior.

Tautomerism is a key phenomenon in many chemical and biological systems, where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. byjus.com In mercapto-containing compounds, thiol-thione tautomerism is of particular interest. Computational studies on related systems, such as 3-hydroxy-2-mercaptopyridine, have shown that the thione form is the most stable tautomer in the equilibrium. nih.gov The polarity of the solvent can also influence the stability of different tautomers. youtube.com

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a crucial factor in understanding intermolecular interactions. chemrxiv.org Computational methods can predict dipole moments with a high degree of accuracy. ucsb.edu Studies on various organic molecules have shown that the dipole moment can change significantly upon electronic excitation. nih.gov For instance, in 2-amino-1,3,4-thiadiazole (B1665364), the dipole moment of all tautomeric species increases in solvents, with the maximum value observed in water, indicating stabilization in more polar environments. sid.ir

Table 1: Calculated Dipole Moments of 2-amino-1,3,4-thiadiazole Tautomers in Different Media

| Tautomer | Gas Phase (Debye) | THF (Debye) | DMSO (Debye) | Water (Debye) |

| ATD | 3.27 | 5.09 | 5.41 | 5.51 |

| ITD1 | 4.88 | 7.55 | 8.02 | 8.17 |

| ITD2 | 2.15 | 3.49 | 3.73 | 3.80 |

| ITO1 | 6.01 | 9.53 | 10.16 | 10.36 |

| ITO2 | 3.32 | 5.34 | 5.71 | 5.82 |

Source: Adapted from Journal of Structural Chemistry, 2013. sid.ir

Quantum chemical calculations are essential for determining the activation energies of chemical reactions, which govern their rates. By mapping the potential energy surface, computational chemists can identify transition states and elucidate detailed reaction mechanisms. acs.org For example, the free energy barrier for the reaction of free cysteine with hydrogen peroxide has been estimated to be 15.9 kcal/mol. nih.gov

In the context of thiol-disulfide interchange reactions, activation parameters provide insight into the organization of the solvent water in the transition state. harvard.edu Computational studies on the oxidation of thiols by superoxide (B77818) radicals have predicted that the main reaction pathway involves the formation of a three-electron-bonded adduct, followed by the elimination of a hydroxide (B78521) anion to yield a sulfinyl radical. researchgate.net This pathway was found to have a significantly lower energy barrier compared to an alternative hydrogen atom transfer mechanism. researchgate.net

Mechanistic Modeling of Chemical Transformations

Mechanistic modeling allows for the detailed analysis of complex chemical reactions, providing a step-by-step description of how reactants are converted into products.

The oxidation of thiols can proceed through various pathways, including one-electron (free-radical) and two-electron (concerted) mechanisms. nih.gov One-electron oxidation of a thiolate leads to the formation of a thiyl radical. researchgate.net In the presence of nitric oxide, the formation of S-nitrosothiols can occur via the one-electron oxidation of thiols, mediated by nitrogen dioxide, and the subsequent reaction of thiyl radicals with nitric oxide. soton.ac.uk

Two-electron oxidation of thiols, for example by hydrogen peroxide, typically leads to the formation of sulfenic acid. nih.gov This can then be further oxidized to sulfinic and sulfonic acids. researchgate.net Computational studies have been employed to investigate the mechanisms of these oxidation reactions in detail. For instance, kinetic simulations of thiol oxidation by different free-radical generating systems have provided evidence for one-electron oxidation pathways. tandfonline.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its various conformations, plays a crucial role in its chemical and biological activity. Computational methods are widely used to perform conformational analysis and predict the stereochemical outcomes of reactions.

For 1,3-propanediol, quantum chemical calculations have shown that the molecule can exist in 22 different conformations in the free state, with the most stable ones exhibiting an intramolecular hydrogen bond. mdpi.com A conformational analysis of the related molecule 3-mercapto-propanamide has also been carried out using ab initio methods. conicet.gov.ar Such studies provide valuable information about the flexibility of the molecule and the relative energies of its different spatial arrangements.

Solvent Effects on Tautomerization and Reaction Equilibria in Thiol Systems

The surrounding solvent can have a profound impact on chemical reactions and equilibria. mdpi.com Computational models that account for solvent effects are therefore essential for accurately predicting chemical behavior in solution.

In the case of tautomerism, the polarity of the solvent can significantly influence the relative stability of the different tautomers. youtube.com For example, theoretical studies on 3-hydroxy-2-mercaptopyridine have shown that the energy barrier for the thiol-thione proton transfer decreases when the reaction is mediated by a specific ethanol (B145695) molecule in solution. nih.gov Similarly, the tautomeric equilibria of 2-amino-1,3,4-thiadiazole are influenced by the solvent, although the amino tautomer remains the most dominant species in all cases. sid.ir The effect of solvent on keto-enol equilibria has also been a subject of extensive theoretical investigation. acs.org

Applications and Research Contributions of 1,3 Propanediol, 2 Mercapto in Advanced Materials and Catalysis

Role in Nanotechnology and Surface Chemistry

The unique combination of a reactive thiol group and hydrophilic hydroxyl groups allows 1,3-Propanediol, 2-mercapto- to serve as a critical interface between inorganic nanoparticle surfaces and aqueous environments. This functionality is pivotal in nanocrystal synthesis and the bio-functionalization of surfaces.

Capping Agent Functionality in Nanocrystal Synthesis (e.g., Quantum Dots, CdTe Nanocrystals)

In the aqueous synthesis of semiconductor nanocrystals, particularly quantum dots (QDs) like cadmium telluride (CdTe), 1,3-Propanediol, 2-mercapto- functions as a highly effective capping agent. The thiol group exhibits a strong affinity for the surface of the nanocrystals, binding to cadmium atoms. This binding passivates the surface, preventing uncontrolled growth and aggregation of the nanocrystals in the colloidal solution.

The hydroxyl groups, in turn, impart water solubility and stability to the quantum dots, which is a significant advantage over organometallic synthesis routes that yield hydrophobic particles. The nature of the thiol capping agent directly influences the particle growth kinetics and the photoluminescence quantum efficiency of the resulting CdTe nanocrystals. Research has shown that using 1-thioglycerol as a stabilizer in the synthesis of CdTe nanocrystals can lead to highly luminescent and photostable core-shell QD systems, where a CdS shell is naturally formed from the sulfur in the thiol molecules during particle growth. The use of 1-thioglycerol has been instrumental in producing CdTe nanocrystals that serve as precursors for more complex structures, such as CdTe/HgTe core/shell and CdTe/HgTe/CdTe quantum dot quantum wells, which exhibit significantly increased quantum efficiency over the pure CdTe material.

| Capping Agent | Typical pH for Synthesis | Resulting Particle Stability | Surface Charge in Alkaline Solution | Reported PL Quantum Efficiency | Key Advantages |

|---|---|---|---|---|---|

| 1-Thioglycerol | 11.2−11.8 | Moderate | Slightly negative | 6% | High affinity for various surfaces (gold, glass, polymers). rsc.org |

| Thioglycolic acid (TGA) | 11.2−11.8 | Stable | Negative | 10% | Used for fabricating LEDs and layer-by-layer assembly films. rsc.org |

| 2-Mercaptoethanol | 10.5-11.0 | Less Stable | Neutral | Low | Produces smaller nanoparticles. rsc.org |

| L-cysteine | Not specified | Stable | Not specified | Varies | Provides biocompatibility. nih.gov |

Enzyme Immobilization and Functionalization on Nanoparticles

The functionalization of nanoparticle surfaces is a key step for their application in biocatalysis, particularly for enzyme immobilization. 1,3-Propanediol, 2-mercapto- can be used to modify the surface of various nanoparticles, introducing reactive thiol groups. These thiol groups serve as versatile anchor points for the covalent attachment of enzymes, preventing their leaching from the support and often enhancing their stability.

Thiol-functionalized nanoparticles, for instance, can be crosslinked to amine-containing compounds on an enzyme's surface using linkers. This method provides a robust and stable platform for biocatalysts. The hydrophilic diol functionality of 1,3-Propanediol, 2-mercapto- also helps to create a favorable microenvironment for the enzyme, maintaining its catalytically active conformation. This surface modification strategy is advantageous because it increases the available surface area for binding bioactive molecules, thereby enhancing the effectiveness of the immobilized enzyme system.

Development of Thiol-Functionalized Copolymers

1,3-Propanediol, 2-mercapto- is a valuable monomer for the synthesis of thiol-functionalized copolymers through mechanisms like thiol-ene "click" chemistry. This reaction involves the efficient and specific addition of a thiol group across a carbon-carbon double bond (an 'ene'), often initiated by UV light. By reacting 1,3-Propanediol, 2-mercapto- with polymers containing pendant 'ene' groups, it is possible to graft the molecule onto the polymer backbone.

This process results in a copolymer that is functionalized with pendant diol groups, significantly increasing its hydrophilicity. For example, thioglycerol has been used as a hydrophilizing agent for the surface of porous polymer monoliths via a surface-confined thiol-ene click grafting process. This modification created a diol-functionalized stationary phase with tunable interfacial character, demonstrating the utility of this approach in creating materials for applications like chromatography.

Contributions to Polymer Science and Engineering

In polymer science, the dual functionality of hydroxyl and thiol groups in 1,3-Propanediol, 2-mercapto- allows it to act as both a chain extender and a site for crosslinking or further functionalization, leading to the development of novel polymer architectures.

Synthesis of Functional Polyols for Diverse Polymer Development

1,3-Propanediol, 2-mercapto- can be used as a starting material in the synthesis of functional polyols. Polyols are polymers or oligomers containing multiple hydroxyl groups and are fundamental precursors for polyurethanes. Research has demonstrated the synthesis of aliphatic-aromatic polyols through thiol-ene reactions using mercaptanized starting materials from bio-based compounds, including thioglycerol.

In this approach, the thiol group of 1,3-Propanediol, 2-mercapto- reacts with an 'ene'-containing molecule, which can be aromatic. The resulting product is a larger molecule that retains the two hydroxyl groups of the original propanediol (B1597323) structure, effectively creating a new, functional polyol. This method allows for the incorporation of specific chemical functionalities into the polyol structure, which can then be used to tailor the properties of subsequently developed polymers like polyurethanes.

Precursor for Advanced Polyhydroxyurethane and Hydrogel Systems

The unique structure of 1,3-Propanediol, 2-mercapto- makes it a suitable precursor for creating crosslinked polymer networks, such as those found in advanced hydrogel systems. While its direct role in non-isocyanate polyhydroxyurethane (PHU) synthesis is not extensively documented, the polyols derived from it are key components for conventional polyurethane production.

Its most significant contribution in this area is in the formation of hydrogels via thiol-ene chemistry. Hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb large amounts of water. As a dithiol-containing molecule (or a molecule that can act as one in polymerization reactions), 1,3-Propanediol, 2-mercapto- can serve as a crosslinker between polymer chains functionalized with 'ene' groups. The reaction, often initiated by light, is rapid and occurs under mild, cytocompatible conditions, making it ideal for biomedical applications like cell encapsulation. The incorporation of the diol moiety from 1,3-Propanediol, 2-mercapto- enhances the hydrophilicity and water-retention capacity of the resulting hydrogel network.

Advanced Reagent in Organic Synthesis

The distinct chemical functionalities of 2-mercapto-1,3-propanediol make it a versatile building block for constructing complex molecular architectures in organic synthesis.

Foldamers are synthetic oligomers that adopt specific, stable secondary structures, mimicking natural peptides and proteins. nih.gov The rational design of foldamers often involves incorporating non-natural amino acids or building blocks to induce unique folding patterns. researchgate.net 1,3-Propanediol, 2-mercapto- serves as a valuable precursor for creating such non-standard residues.

By incorporating this molecule, chemists can introduce a thioether linkage into the backbone of a peptide-like structure. This is typically achieved by reacting the thiol group with a suitable electrophile on an adjacent building block. The resulting thioether linkage offers several distinct properties compared to the standard amide bond of peptides:

Enhanced Proteolytic Stability: Thioether bonds are not recognized by proteases, making the resulting foldamers resistant to enzymatic degradation.

Post-Synthetic Modification: The sulfur atom in the thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone. This modification alters the electronic and steric properties of the backbone, allowing for fine-tuning of the foldamer's structure and properties after its initial synthesis. researchgate.net

The two hydroxyl groups also offer sites for further functionalization, allowing for the attachment of side chains or other molecular entities to decorate the foldamer scaffold.

| Structural Feature | Contribution of 1,3-Propanediol, 2-mercapto- | Implication for Foldamer |

| Backbone Linkage | Formation of a thioether bond via the thiol group. | Increased resistance to proteases; unique conformational properties. |

| Functionalization Sites | Two hydroxyl groups available for modification. | Ability to attach diverse side chains or other functional groups. |

| Post-Synthetic Control | Thioether can be oxidized to sulfoxide or sulfone. | Allows for dynamic tuning of the foldamer's structure and polarity. |

While not a catalyst in its own right, the reactivity of the thiol group in 2-mercapto-1,3-propanediol allows it to participate in and facilitate certain catalytic processes, particularly in nucleophilic catalysis. This is evident in its application in thiol-ene "click" reactions.

Thiol-ene chemistry involves the addition of a thiol across a carbon-carbon double bond (an ene). researchgate.net This reaction can be initiated by radicals (often via photolysis) or by a base, proceeding through a nucleophilic Michael addition mechanism. In the base-catalyzed pathway, a base deprotonates the thiol of 2-mercapto-1,3-propanediol to form a highly nucleophilic thiolate anion (RS⁻). This thiolate then attacks an electron-deficient alkene, such as an acrylate (B77674) or maleimide, in a conjugate addition reaction. researchgate.net The subsequent protonation of the resulting carbanion completes the addition.

In this context, 2-mercapto-1,3-propanediol acts as a key reagent whose reactivity is unlocked by a catalytic amount of base. This process is highly efficient and specific, making it a powerful tool for bioconjugation, polymer crosslinking, and surface modification under mild conditions. The presence of the diol functionality means that after the thiol-ene reaction, two hydroxyl groups remain available for subsequent reactions, making it a useful crosslinking or branching agent.

Coordination Chemistry and Metal Complex Formation

The presence of three potential donor atoms (two oxygen, one sulfur) allows 2-mercapto-1,3-propanediol to act as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals.

A bridging ligand is a ligand that connects two or more metal centers simultaneously. wikipedia.org 1,3-Propanediol, 2-mercapto-, particularly in its deprotonated form (a dianion where the thiol and one hydroxyl group have lost protons), is well-suited to function as a bidentate bridging ligand.

In this role, it uses two of its donor atoms to coordinate to two different metal ions, forming a "bridge" between them and leading to the synthesis of dimeric or polynuclear metal complexes. The most common binding mode involves the soft sulfur atom of the thiolate coordinating to one metal center, while a hard oxygen atom from one of the deprotonated hydroxyl groups (alkoxide) coordinates to a second metal center. This O,S-bidentate bridging capability facilitates the self-assembly of complex supramolecular structures. researchgate.net

The formation of these dimeric complexes is of significant interest for several reasons:

Modeling Metalloenzymes: Many enzymes feature multinuclear metal centers. Dimeric complexes synthesized with bridging ligands like mercaptopropanediol (B12651336) can serve as structural or functional models for the active sites of these metalloenzymes.

Magnetic Studies: The distance and geometry between the two metal centers, dictated by the bridging ligand, strongly influence the magnetic coupling (ferromagnetic or antiferromagnetic) between them.

Catalysis: Bringing two metal centers into close proximity can lead to cooperative catalytic activity, where both metals participate in a chemical transformation, often resulting in enhanced reactivity or selectivity.

The synthesis typically involves reacting a metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II)) with 2-mercapto-1,3-propanediol in the presence of a base to facilitate deprotonation of the ligand. jmchemsci.comnih.gov

| Property of Complex | Role of 1,3-Propanediol, 2-mercapto- Ligand |

| Structure | Acts as a bidentate bridging ligand, connecting two metal centers via its sulfur and oxygen atoms. |

| Nuclearity | Promotes the formation of dimeric or polynuclear metal complexes. |

| Magnetic Properties | The bridge structure mediates the magnetic exchange interactions between the metal ions. |

| Reactivity | The proximity of metal centers can enable cooperative effects in catalysis. |

Future Research Directions and Emerging Trends for 1,3 Propanediol, 2 Mercapto

Development of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic methods for 1,3-Propanediol, 2-mercapto- are not documented in prominent chemical literature. Future research should prioritize establishing efficient and environmentally benign methods for its preparation. A primary focus could be the development of synthetic pathways that adhere to the principles of green chemistry, minimizing waste and avoiding hazardous reagents.

Potential synthetic strategies to be explored could include:

Thiolation of 1,3-dihydroxyacetone: Investigating the direct reaction of 1,3-dihydroxyacetone with a sulfurizing agent, such as hydrogen sulfide (B99878) or a protected thiol equivalent, followed by reduction of the ketone functionality.

Ring-opening of cyclic precursors: Exploring the synthesis and subsequent nucleophilic ring-opening of a suitable epoxide or thiirane precursor derived from glycerol (B35011) or other bio-based feedstocks.

Enzymatic Synthesis: Screening for or engineering enzymes (e.g., from the ligase or transferase families) that could catalyze the specific formation of the C-S bond at the C2 position of a 1,3-propanediol backbone.

The table below conceptualizes potential synthetic routes that warrant investigation.

| Synthetic Approach | Potential Precursors | Key Transformation | Potential Advantages |

| Reductive Amination & Thiolation | 1,3-Dihydroxyacetone, Ammonia, H₂S | Formation of an intermediate amine followed by thiol substitution | Potentially a one-pot reaction |

| Michael Addition | Acrolein, a suitable thiol | 1,4-conjugate addition followed by reduction | Utilizes readily available starting materials |

| Bio-catalysis | Glycerol, Sulfur source | Engineered microbial strain | High selectivity, sustainable feedstock |

Exploration of New Catalytic Applications and Reagent Design

The unique trifunctional nature of 1,3-Propanediol, 2-mercapto-, featuring two primary hydroxyl groups and a secondary thiol, suggests significant potential in catalysis and as a specialized chemical reagent. The thiol group, in particular, is known for its reactivity and ability to coordinate with metal centers.

Future research could focus on:

Ligand Development: Synthesizing derivatives of the compound to act as ligands for transition metal catalysis. The hydroxyl groups could be modified to tune the electronic and steric properties of the resulting metal complexes, potentially leading to novel catalysts for cross-coupling, hydrogenation, or polymerization reactions.

Organocatalysis: Investigating the use of the molecule itself or its derivatives as an organocatalyst, where the thiol and hydroxyl groups could act in concert to activate substrates in reactions like aldol or Michael additions.

Redox-Active Reagents: Exploring its application as a redox-active reagent or as a precursor to such reagents, analogous to the well-established chemistry of other mercaptoalcohols.

Advanced Computational Modeling for Predictive Material Design and Reaction Outcomes

Given the lack of empirical data, computational chemistry stands as a powerful tool for initial exploration. Density Functional Theory (DFT) and other molecular modeling techniques can provide foundational insights into the properties and reactivity of 1,3-Propanediol, 2-mercapto- before extensive lab work is undertaken.

Key areas for computational investigation include:

Conformational Analysis: Determining the stable conformations of the molecule and understanding the intramolecular interactions, such as hydrogen bonding between the thiol and hydroxyl groups.

Property Prediction: Calculating key physicochemical properties like bond dissociation energies, acidity of the thiol and alcohol protons, and reaction enthalpies.

Reaction Mechanism Simulation: Modeling the proposed synthetic routes to predict reaction barriers and identify potential byproducts, thereby guiding experimental design.

Polymer Simulation: If successfully incorporated into polymers, modeling the resulting material properties, such as glass transition temperature, mechanical strength, and degradation pathways.

The following table outlines key parameters that could be targeted in initial computational studies.

| Computational Method | Target Property/Parameter | Scientific Insight Gained |

| Density Functional Theory (DFT) | Molecular Geometry, Vibrational Frequencies | Confirmation of structure, prediction of IR spectra |

| DFT with Solvation Model | pKa of Thiol and Hydroxyl groups | Understanding of reactivity in different solvents |

| Ab Initio Molecular Dynamics | Reaction pathways for synthesis/degradation | Mechanistic understanding, prediction of transition states |

Integration into Multifunctional Hybrid Materials for Specialized Applications

The combination of hydroxyl and thiol functionalities makes 1,3-Propanediol, 2-mercapto- an attractive building block for advanced materials. The hydroxyl groups can participate in polymerization (e.g., forming polyesters or polyurethanes), while the thiol group offers a site for distinct chemical modifications or provides specific functions.

Future research should explore its use in:

Thiol-Ene Click Chemistry: Utilizing the thiol group for post-polymerization modification of polymers containing alkene functionalities. This would allow for the creation of functional surfaces or hydrogels.

Nanoparticle Functionalization: Employing the thiol group as an anchor to bind the molecule to the surface of gold or other metallic nanoparticles, with the hydroxyl groups extending outwards to impart hydrophilicity or provide sites for further reaction.

Redox-Responsive Polymers: Designing polymers where the thiol group can be reversibly oxidized to a disulfide bond, leading to materials that can change their structure (e.g., crosslinking) in response to an oxidative or reductive stimulus.

Deepening Mechanistic Understanding of Complex Biochemical and Chemical Transformations